2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide
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Description
2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both chlorophenyl and pyridazinyl moieties, suggests a variety of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorinated phenyl group and a sulfanyl group attached to a pyridazine ring, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer , anti-inflammatory , and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound can induce apoptosis and inhibit cell proliferation effectively. The mechanism of action is believed to involve the inhibition of key regulatory pathways in cancer cell growth.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In animal models, it was observed to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
- Study on Antitumor Activity : A study conducted by Xia et al. evaluated the compound's effects on human cancer cell lines and reported significant growth inhibition with an IC50 value of 49.85 µM for certain derivatives, indicating strong antitumor potential .
- Inflammation Model : In an experimental model of acute inflammation, the compound was administered to rodents, resulting in a notable decrease in paw edema compared to controls, suggesting its effectiveness in reducing inflammatory responses .
- Antimicrobial Evaluation : In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
- Induction of Apoptosis : The presence of chlorophenyl groups is thought to facilitate interactions with cellular receptors involved in apoptosis signaling pathways.
- Modulation of Inflammatory Mediators : The compound may inhibit the production or action of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-3-1-11(2-4-12)17(18(21)24)15-9-10-16(23-22-15)25-14-7-5-13(20)6-8-14/h1-10,17H,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVWWQYGHUYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.